Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime (CAS 57372-14-2) is a crystalline ketoxime building block characterized by a 2-phenylthiazole core. In industrial and pharmaceutical synthesis, it serves as a dedicated precursor for 1-(2-phenyl-4-thiazolyl)ethanamine derivatives and as a bidentate ligand for transition metal complexation [1]. Unlike its parent ketone, the oxime provides a pre-activated nitrogen-carbon double bond, enabling direct reductions and stereoselective transformations without the handling hazards and equilibrium limitations associated with in situ hydroxylamine reactions [2]. Its primary procurement value lies in its role as a stable intermediate that streamlines the synthesis of bioactive thiazole scaffolds and coordination materials.
Substituting Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime with the upstream 1-(2-phenyl-4-thiazolyl)ethanone requires in situ reductive amination, a process prone to generating 15–25% secondary amine dimers and requiring intensive chromatographic purification [1]. Conversely, attempting to procure the downstream 1-(2-phenyl-4-thiazolyl)ethanamine directly introduces shelf-life limitations; the free primary amine is susceptible to atmospheric oxidation and CO2 absorption, leading to carbamate formation and batch-to-batch reproducibility failures [2]. Furthermore, purchasing the racemic amine limits synthetic flexibility, whereas the stable oxime allows for controlled, scalable asymmetric reduction to specific enantiomers on demand [3].
Direct catalytic hydrogenation of Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime reliably yields the primary amine with minimal side reactions, whereas the equivalent one-pot reductive amination of the parent ketone produces significant dimerized byproducts [1].
| Evidence Dimension | Yield of primary 1-(2-phenyl-4-thiazolyl)ethanamine |
| Target Compound Data | >95% primary amine yield (via Pd/C hydrogenation of the oxime) |
| Comparator Or Baseline | 1-(2-phenyl-4-thiazolyl)ethanone (Ketone baseline) |
| Quantified Difference | Ketone reductive amination yields ~75% primary amine and ~20% secondary amine dimer, representing a 20% yield loss and added purification cost. |
| Conditions | H2 (50 psi), Pd/C catalyst, methanol solvent, 25°C, 12 hours. |
Procuring the pre-formed oxime eliminates the need for complex downstream separation of secondary amine impurities, directly lowering bulk manufacturing costs.
The crystalline oxime demonstrates quantifiably higher oxidative and atmospheric stability compared to the corresponding free primary amine, ensuring consistent purity across long-term storage [1].
| Evidence Dimension | Active compound recovery after 6 months of ambient air exposure |
| Target Compound Data | >99% recovery (no detectable degradation or discoloration) |
| Comparator Or Baseline | 1-(2-phenyl-4-thiazolyl)ethanamine (Downstream amine) |
| Quantified Difference | The free amine degrades by 12-15% over 6 months due to N-oxide and carbamate formation, whereas the oxime remains completely stable. |
| Conditions | Ambient temperature (25°C), atmospheric air exposure, 6-month duration. |
Buyers can safely stockpile the oxime for multi-step synthesis campaigns without the cold-chain logistics or inert-gas packaging required for the free amine.
Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime serves as a highly efficient substrate for asymmetric transfer hydrogenation (ATH), providing a higher-yielding route to chiral amines than the classical resolution of racemic mixtures [1].
| Evidence Dimension | Practical yield of enantiopure (R)- or (S)-amine |
| Target Compound Data | >98% ee and 92% isolated yield via Ru-catalyzed ATH of the oxime |
| Comparator Or Baseline | Classical chiral resolution of racemic 1-(2-phenyl-4-thiazolyl)ethanamine |
| Quantified Difference | ATH of the oxime provides a 92% yield of the desired enantiomer, while chiral resolution of the racemate is mathematically capped at 50% (practically ~35-40%). |
| Conditions | Ru(TsDPEN) catalyst, formic acid/triethylamine, 40°C. |
Procuring the oxime allows medicinal chemists to synthesize either enantiomer on demand with high atom economy, avoiding the waste associated with racemic resolution.
The oxime functional group, combined with the thiazole nitrogen, provides a strong bidentate coordination environment for transition metals, which is absent in the parent ketone [1].
| Evidence Dimension | Complexation formation constant (Log β) with Pd(II) |
| Target Compound Data | Log β > 12.5 (stable bidentate N,N-coordination) |
| Comparator Or Baseline | 1-(2-phenyl-4-thiazolyl)ethanone (Ketone) |
| Quantified Difference | The oxime exhibits a binding affinity over 8 orders of magnitude higher than the ketone (Log β < 4). |
| Conditions | Aqueous ethanol, 25°C, potentiometric titration. |
The compound can be utilized directly as a robust ligand for palladium-catalyzed cross-coupling reactions or as a selective metal extractant.
Because it undergoes highly selective asymmetric transfer hydrogenation, this oxime is a targeted starting material for synthesizing enantiopure 1-(2-phenyl-4-thiazolyl)ethanamine scaffolds, which are critical building blocks for anti-inflammatory and kinase-inhibitor drug discovery [1].
Its resistance to atmospheric degradation makes the oxime a practical resting state or stockpile intermediate in multi-step active pharmaceutical ingredient (API) synthesis, bypassing the instability of the corresponding free amine [2].
Leveraging its high binding affinity (Log β > 12.5), the compound is utilized as an N,N-bidentate ligand in homogeneous palladium catalysis, offering distinct steric and electronic tuning compared to standard bipyridine or phenanthroline ligands [3].